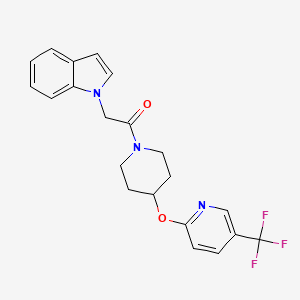

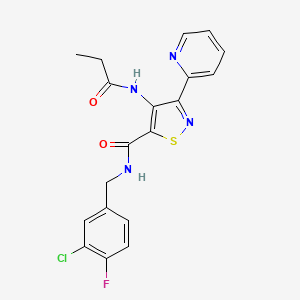

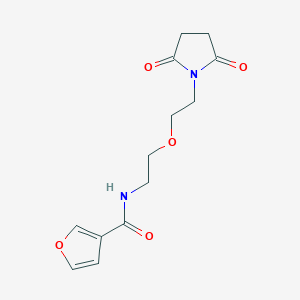

acetic acid CAS No. 1189533-32-1](/img/structure/B2716291.png)

[(Tert-butylcarbamoyl)amino](phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Tert-butylcarbamoyl)aminoacetic acid is a compound that involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This compound can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Molecular Structure Analysis

The molecular formula of (Tert-butylcarbamoyl)aminoacetic acid is C13H17NO4 . The molecular weight is 251.278 Da .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Physical And Chemical Properties Analysis

(Tert-butylcarbamoyl)aminoacetic acid is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Applications De Recherche Scientifique

Synthesis Techniques

(Tert-butylcarbamoyl)aminoacetic acid and related compounds are central to various synthetic methodologies. For example, the synthesis of tert-butyl (1S,2S)‐2‐methyl‐3‐oxo‐1‐phenylpropylcarbamate via asymmetric Mannich reaction demonstrates the utility of tert-butylcarbamoyl compounds in producing chiral amino carbonyl compounds, highlighting their significance in organic synthesis for creating enantiomerically pure substances (Yang, Pan, & List, 2009).

Deprotection Methods

The deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid showcases an environmentally benign and efficient method for the removal of protecting groups. This approach is selective and preserves the stereochemical integrity of sensitive functional groups, facilitating the synthesis of complex molecules (Li et al., 2006).

Enantioselective Separation

The use of tert-butylcarbamoylquinine-based chiral stationary phases for the enantioselective separation of acidic amino acids demonstrates the application of tert-butylcarbamoyl derivatives in chromatography. This technique allows for the baseline resolution of enantiomers under mild conditions, which is particularly useful for the separation of compounds with central nervous system activity (Sardella, Lämmerhofer, Natalini, & Lindner, 2008).

Radical Reactions and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are highlighted as the first class of N-(Boc) nitrone equivalents, serving as versatile intermediates in organic synthesis. These compounds undergo reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role as foundational elements for further chemical transformations (Guinchard, Vallée, & Denis, 2005).

Polymer Synthesis

The synthesis and polymerization of amino acid-derived acetylene monomers, incorporating tert-butoxycarbonyl groups, illustrate the application of (Tert-butylcarbamoyl)aminoacetic acid derivatives in materials science. These monomers have been used to produce polymers with unique properties, including large specific rotations and helical conformations, which are of interest for various applications (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

Orientations Futures

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This method still finds widespread use today , indicating its potential for future applications in peptide synthesis.

Mécanisme D'action

Target of Action

These compounds are often used as starting materials in dipeptide synthesis , suggesting that they may interact with enzymes or other proteins involved in peptide bond formation.

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acids, from which this compound is derived, are used in dipeptide synthesis . This suggests that (Tert-butylcarbamoyl)aminoacetic acid may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its use in dipeptide synthesis , it is likely that this compound affects pathways related to protein synthesis and possibly protein degradation.

Result of Action

Given its use in dipeptide synthesis , it is likely that this compound facilitates the formation of peptide bonds, which could have various effects at the molecular and cellular level depending on the specific peptides being synthesized.

Propriétés

IUPAC Name |

2-(tert-butylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)15-12(18)14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVGXLXAWXEJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)

![3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2716216.png)

![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)

![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)